N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17FN6OS2 and its molecular weight is 416.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Effects
A study explored the antimicrobial activities of similar thiazole derivatives against various microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and fungi. These substances exhibited considerable antimicrobial effects (Cankilic & Yurttaş, 2017).
Anticonvulsant Properties
Research on benztriazoles, including compounds structurally similar to N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, demonstrated potent anticonvulsant activity and low neurotoxicity in various tests. Specific compounds showed significant efficacy and a higher protective index than standard drugs (Liu et al., 2016).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds, structurally related to the target molecule, were synthesized and tested for antifungal and apoptotic activities against Candida species. Certain compounds exhibited potent antifungal effects and apoptotic effects on Candida cells, demonstrating their therapeutic potential (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Anticancer Screening
A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and evaluated for cytotoxic activities against various cancer cell lines. Certain derivatives showed powerful cytotoxic results, particularly against breast cancer, compared to 5-fluorouracil, indicating their potential as anticancer agents (Abu-Melha, 2021).
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities
Benzimidazole derivatives containing 1,2,4-triazole showed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives were more potent than the standard drug acarbose, and effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
Antiviral Activity Against Hepatitis C Virus
Research on 2-thiobenzimidazole derivatives incorporating a triazole moiety found some compounds to be active against hepatitis C virus (HCV). The study highlights the importance of substituents at specific positions for inhibiting HCV (Youssif et al., 2016).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6OS2/c1-11-15(25-7-8-27-17(25)21-11)16-22-23-18(24(16)2)28-10-14(26)20-9-12-3-5-13(19)6-4-12/h3-8H,9-10H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFNQFDMOZTVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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